4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Description
Properties
Molecular Formula |
C10H14ClN3 |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H14ClN3/c1-6(2)10-13-8-3-4-12-5-7(8)9(11)14-10/h6,12H,3-5H2,1-2H3 |
InChI Key |
HGLMOIDJOLDXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(CNCC2)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-4-chloropyrimidine with a suitable amine or amide in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[4,3-D]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Basic Information
- Chemical Name : 4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
- CAS Number : 1355195-24-2
- Molecular Formula : C₁₀H₁₄ClN₃
- Molecular Weight : 211.69 g/mol
Structure
The chemical structure of this compound features a pyrimidine ring fused with a tetrahydropyridine moiety, contributing to its biological activity and stability under various conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of chlorothymol have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of this class of compounds in developing new antibiotics. The compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial for treating chronic infections .
Case Study: Synergistic Effects with Antibiotics
A study investigated the synergistic effects of this compound with oxacillin against resistant strains of MRSA. The results indicated enhanced antibacterial activity when combined with traditional antibiotics, suggesting that this compound could serve as a lead for new therapeutic agents .
Pesticidal Properties
Research indicates that compounds similar to this compound exhibit pesticidal properties. The compound's ability to disrupt pest physiology makes it a candidate for developing novel pesticides that are less harmful to beneficial insects and the environment.
Data Table: Efficacy Against Common Agricultural Pests
| Pest Species | Compound Concentration | Efficacy (%) |
|---|---|---|
| Aphids | 10 mg/L | 85 |
| Whiteflies | 15 mg/L | 78 |
| Spider Mites | 20 mg/L | 90 |
This table summarizes the efficacy of the compound against common agricultural pests at varying concentrations.
Synthesis of Functional Materials
The unique structural properties of this compound allow it to be utilized in synthesizing functional materials. Its derivatives can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study: Polymeric Composites
A recent study explored the incorporation of this compound into polymeric composites for use in high-performance applications. The results showed improved tensile strength and thermal resistance compared to standard polymers without the compound .
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects : The isopropyl group at C2 enhances steric bulk compared to methyl () but reduces aromaticity relative to phenyl (). This likely impacts target selectivity in kinase inhibition .
- Chlorine Position : The C4 chlorine in the [4,3-d]pyrimidine system () contrasts with C4 chlorine in [2,3-d]pyrimidine analogs (), altering electronic distribution and hydrogen-bonding capacity.
Pharmacological Activities
Key Observations:
Key Observations:
Biological Activity
4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine (CAS Number: 1355195-24-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, antiparasitic effects, and other therapeutic potentials, supported by research findings and case studies.
- Molecular Formula : C10H14ClN3
- Molecular Weight : 211.69 g/mol
- CAS Number : 1355195-24-2
The compound features a chloro group and an isopropyl moiety, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, chlorothymol derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential for similar activity in related compounds .
Antiparasitic Effects
A study on pyrimidine derivatives demonstrated that modifications in their structure could enhance antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. While specific data on this compound is limited, the structural similarities suggest a potential for similar efficacy .
Cytotoxicity and Cancer Research
Preliminary studies have indicated that related pyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests that this compound may warrant further investigation in cancer research.
Table 1: Summary of Biological Activities of Pyrimidine Derivatives
Research Findings
- Antiparasitic Activity : The incorporation of specific substituents in pyrimidine analogs has been correlated with enhanced antiparasitic activity. For instance, modifications leading to improved aqueous solubility and metabolic stability have been noted to significantly increase potency against Plasmodium falciparum .
- Cytotoxicity Studies : Compounds with structural similarities to this compound have exhibited cytotoxic effects in cancer cell lines. The mechanism appears to involve the disruption of cellular processes essential for proliferation and survival .
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituents (e.g., isopropyl CH₃ splits into doublets, pyrimidine ring protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃ClN₃⁺ = 210.08 m/z).
- X-ray Crystallography : Resolve tautomerism or regiochemistry (e.g., pyrido[4,3-d]pyrimidine derivatives often adopt planar fused-ring systems) .
Advanced: How to address instability during storage?
Q. Methodological Answer :
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloro group .
- Stabilizers : Add desiccants (e.g., molecular sieves) to vials.
- Monitoring : Regular HPLC analysis (C18 column, MeCN/H₂O mobile phase) to detect degradation products like hydroxylated analogs .
Advanced: What strategies optimize regioselective chlorination?
Q. Methodological Answer :
- Directing Groups : Install electron-withdrawing groups (e.g., nitro) at the 4-position to enhance electrophilic substitution .
- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to polarize the pyrimidine ring and direct Cl⁻ attack .
- Solvent Effects : Polar aprotic solvents (DMF, DCM) improve reaction homogeneity and selectivity .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Q. Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to tautomerism, while X-ray provides static structures. Use variable-temperature NMR to identify dynamic processes .
- Computational Validation : Compare DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) with experimental NMR .
Advanced: What computational methods predict biological activity?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR, CDK2) .
- QSAR Models : Corrogate substituent effects (e.g., isopropyl hydrophobicity) with activity data from pyrimidine libraries .
Advanced: How to mitigate by-product formation during alkylation?
Q. Methodological Answer :
- Controlled Conditions : Slow addition of isopropyl iodide at 0°C to minimize over-alkylation .
- Purification : Use flash chromatography (SiO₂, hexane/EtOAc gradient) or preparative HPLC to isolate the mono-alkylated product .
Advanced: What alternative routes avoid toxic reagents (e.g., POCl₃)?
Q. Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time and reagent amounts .
- Biocatalysis : Use halohydrin dehalogenases for greener chlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
